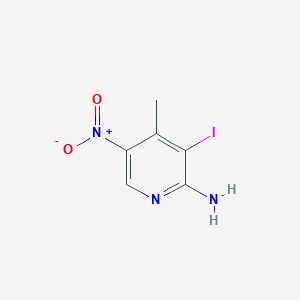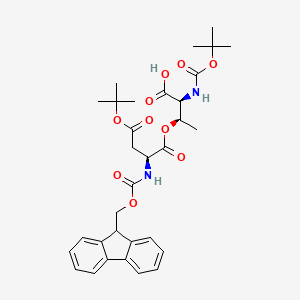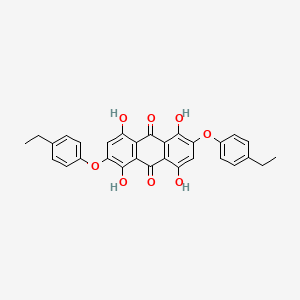
2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound with the molecular formula C30H24O8 This compound is characterized by its anthraquinone core structure, which is substituted with ethylphenoxy and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromic acid or potassium permanganate.
Substitution with Ethylphenoxy Groups: The introduction of ethylphenoxy groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the anthraquinone core with 4-ethylphenol in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The ethylphenoxy and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like potassium carbonate or sodium hydroxide, and nucleophiles such as phenols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its antioxidant properties.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s hydroxy groups can participate in redox reactions, contributing to its antioxidant activity. Additionally, the ethylphenoxy groups may enhance its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness
2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its anthraquinone core structure, which imparts distinct redox properties
Propiedades
Número CAS |
88318-10-9 |
|---|---|
Fórmula molecular |
C30H24O8 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
2,6-bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H24O8/c1-3-15-5-9-17(10-6-15)37-21-13-19(31)23-25(27(21)33)29(35)24-20(32)14-22(28(34)26(24)30(23)36)38-18-11-7-16(4-2)8-12-18/h5-14,31-34H,3-4H2,1-2H3 |
Clave InChI |
ZEEHJGCIONWUBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


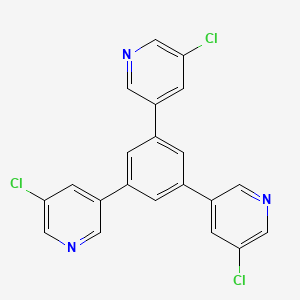
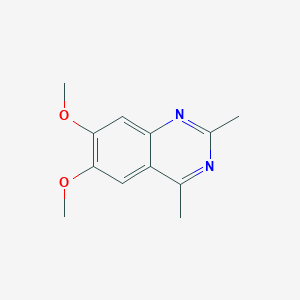
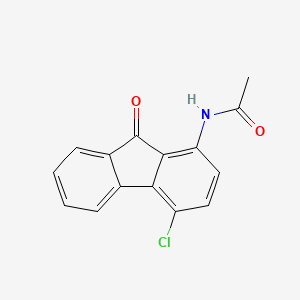

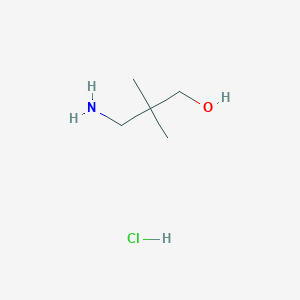

![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)

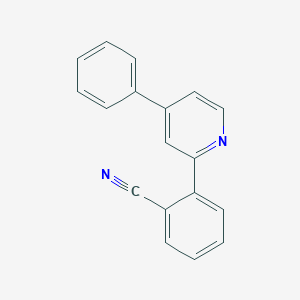


![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
